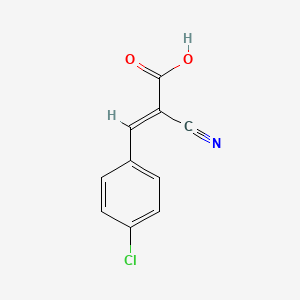

3-(4-Chlorophenyl)-2-cyanoacrylic acid

Description

The exploration of 3-(4-Chlorophenyl)-2-cyanoacrylic acid in scientific literature reveals a compound of interest primarily in the fields of materials science and analytical chemistry. Its utility as a matrix in mass spectrometry and as a component in photosensitive dyes for solar cells highlights its specific functionalities. The compound is also recognized for its role as a versatile building block in organic synthesis.

Below are the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 20374-46-3 jk-sci.comchemicalbook.comscbt.com |

| Molecular Formula | C10H6ClNO2 jk-sci.comchemicalbook.comscbt.comchemicalbook.com |

| Molecular Weight | 207.61 g/mol chemicalbook.comscbt.comchemicalbook.com |

| Melting Point | 191-193 °C jk-sci.comchemicalbook.com |

| Appearance | Crystalline solid chemicalbook.com |

Cyanoacrylic acid derivatives are a class of organic compounds characterized by the presence of both a cyano (-C≡N) and a carboxylic acid (-COOH) functional group attached to a carbon-carbon double bond. This arrangement of electron-withdrawing groups makes the double bond highly reactive and susceptible to nucleophilic addition, a key feature in their polymerization to form cyanoacrylate adhesives, commonly known as superglues. raajournal.comnih.gov

The significance of cyanoacrylic acid derivatives extends far beyond their use as rapid-bonding adhesives. In the medical field, specific long-chain derivatives are employed as tissue adhesives for wound closure, offering advantages such as reduced scarring and infection rates compared to traditional sutures. nih.govresearchgate.netnih.gov In agriculture, various cyanoacrylate compounds have been investigated for their herbicidal, fungicidal, and insecticidal properties. nih.gov Furthermore, their unique electronic and optical properties have led to their investigation in the realm of materials science, particularly in the development of organic dyes for dye-sensitized solar cells (DSSCs) and as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. mdpi.com

The versatility of the cyanoacrylate scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their physical, chemical, and biological properties for specific applications. The introduction of different substituents on the phenyl ring, for instance, can significantly alter the compound's electronic properties and, consequently, its performance in applications such as dye-sensitized solar cells.

Research specifically focused on this compound has predominantly followed two main trajectories: its synthesis and characterization, and its application in analytical and materials science.

Synthesis and Characterization: The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde (B46862) with cyanoacetic acid. The presence of the electron-withdrawing chloro group on the phenyl ring influences the reactivity of the aldehyde and the properties of the resulting acrylic acid. Detailed spectroscopic and physical characterization of the synthesized compound is a crucial aspect of this research trajectory, ensuring its purity and confirming its structure for subsequent applications.

Applications in Analytical Chemistry and Materials Science: A significant area of research for this compound is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . In this technique, the compound, also known as 4-chloro-α-cyanocinnamic acid (ClCCA), co-crystallizes with analyte molecules, such as peptides and proteins. sigmaaldrich.com When irradiated with a laser, the matrix absorbs the energy and facilitates the soft ionization of the analyte, allowing for its detection by the mass spectrometer. ClCCA has been shown to be a suitable matrix for a variety of analytes, including lipids, peptides, and phospholipids. sigmaaldrich.com

Despite the established applications of this compound, several research gaps and opportunities for future investigation remain.

One of the primary concerns with cyanoacrylic acid-based dyes in DSSCs is their long-term stability . Studies have shown that these dyes can degrade under prolonged exposure to UV light and in the presence of water, leading to a decrease in solar cell efficiency. mdpi.com Future research could focus on modifying the structure of this compound to enhance its photostability and resistance to hydrolysis. This could involve the introduction of different substituents on the phenyl ring or the development of novel anchoring groups.

While the broader class of cyanoacrylates has been extensively studied for their biological activities, there is a lack of specific research on the biological profile of this compound. Investigating its potential antimicrobial, antifungal, or anticancer properties could open up new avenues for its application in the life sciences. Given that some cyanoacrylate derivatives have shown promise in these areas, a systematic evaluation of this specific compound is warranted.

Furthermore, the exploration of novel applications for this compound and its derivatives is an ongoing pursuit. This could include their use in the development of new polymers with tailored optical or electronic properties, or as components in sensors and other electronic devices. The potential for this compound to act as a versatile chemical intermediate means that its utility in the synthesis of more complex molecules with valuable properties remains a fertile ground for future research. The development of more biocompatible cyanoacrylate derivatives is also an active area of research, driven by the need to minimize the risk of allergic reactions associated with some medical-grade adhesives. researcher.life

| Research Area | Key Research Gap | Future Perspective |

| Dye-Sensitized Solar Cells | Long-term stability and degradation under operational conditions. | Development of more photostable and hydrolytically resistant derivatives. |

| Biological Activity | Limited data on the specific biological profile of the compound. | Systematic screening for antimicrobial, antifungal, and anticancer activities. |

| Materials Science | Exploration of applications beyond MALDI and DSSCs. | Design of novel polymers, sensors, and electronic devices. |

| Biocompatibility | Potential for allergic reactions in medical applications of related compounds. | Synthesis and evaluation of more biocompatible derivatives for biomedical use. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCRRKYUQNHWLJ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20374-46-3 | |

| Record name | (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl 2 Cyanoacrylic Acid

Historical Development and Evolution of Synthetic Routes

The primary and most historically significant method for synthesizing 3-(4-chlorophenyl)-2-cyanoacrylic acid is the Knoevenagel condensation. wikipedia.org This reaction, first described by Emil Knoevenagel in the late 19th century, involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as cyanoacetic acid, in the presence of a basic catalyst. wikipedia.org

Early applications of the Knoevenagel condensation for the synthesis of cinnamic acid derivatives, including the chloro-substituted analogues, typically employed basic catalysts like ammonia, primary, or secondary amines, often in organic solvents such as ethanol (B145695) or toluene. One of the classical variations of this reaction that is particularly relevant to the synthesis of acrylic acids is the Doebner modification. This modification utilizes pyridine (B92270) as both the solvent and the catalyst and is especially effective when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.org The reaction of 4-chlorobenzaldehyde (B46862) with cyanoacetic acid in the presence of a basic catalyst like piperidine (B6355638) or pyridine represents a foundational approach to obtaining this compound.

The evolution of these synthetic routes has been marked by a shift towards milder reaction conditions, more efficient catalysts, and methods that offer improved yields and purity of the final product. The fundamental principle of the Knoevenagel condensation, however, remains the cornerstone of the synthesis of this compound.

Contemporary Strategies for High-Yield and Stereoselective Synthesis

Modern synthetic strategies for this compound are predominantly focused on optimizing the Knoevenagel condensation to achieve high yields and excellent stereoselectivity. The desired product is typically the (E)-isomer, which is generally the more thermodynamically stable product.

The reaction between 4-chlorobenzaldehyde and an active methylene compound, such as cyanoacetic acid or its esters (like ethyl cyanoacetate), is the most common approach. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency of the synthesis. A variety of catalysts have been explored, including organic bases, ionic liquids, and phosphines, each offering distinct advantages.

High yields of the related ethyl ester, ethyl 2-cyano-3-(4-chlorophenyl)acrylate, have been reported using various catalytic systems. For instance, the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) as an ionic liquid catalyst in hexane (B92381) at reflux temperature has been shown to produce the ethyl ester in excellent yields. Similarly, the combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a hydroxy-functionalized ionic liquid in an aqueous system has also proven to be a high-yielding method.

The stereoselectivity of the Knoevenagel condensation is a key consideration. In most cases, the reaction proceeds with high stereoselectivity to afford the (E)-isomer. This is often attributed to the thermodynamic stability of the trans-oriented product, which minimizes steric hindrance. The initial product mixture may contain both (E) and (Z) isomers, but they can often equilibrate to the more stable (E)-isomer, especially under the reaction conditions. Phosphine-catalyzed Knoevenagel condensations, for example, are known to produce olefins with high (E)-selectivity. organic-chemistry.org

Below is a data table summarizing various contemporary methods for the synthesis of this compound and its ethyl ester, highlighting the reaction conditions and yields.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Product |

| 4-Chlorobenzaldehyde, Ethyl Cyanoacetate (B8463686) | Diisopropylethylammonium Acetate (DIPEAc) | Hexane | 65-70 | 3-6 h | 94 | Ethyl Ester |

| 4-Chlorobenzaldehyde, Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | 50 | 5-40 min | 83-99 | Ethyl Ester |

| 4-Chlorobenzaldehyde, Ethyl Cyanoacetate | Triphenylphosphine (B44618) (TPP) | Solvent-free | 75-80 | - | High | Ethyl Ester |

| Aromatic Aldehydes, Cyanoacetamide | Triethylamine (B128534) | NaCl solution | - | 35 min | 90-99 | Amide |

Sustainable and Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of this compound. These approaches aim to minimize the use of hazardous solvents, reduce energy consumption, and employ recyclable catalysts.

Key green strategies that have been successfully applied include:

Solvent-free Synthesis: Conducting the Knoevenagel condensation in the absence of a solvent is a highly effective green approach. This not only eliminates the environmental impact of organic solvents but also simplifies the work-up procedure. For instance, the use of triphenylphosphine as a catalyst allows for the reaction to be carried out under mild, solvent-free conditions, affording the product in high yields. organic-chemistry.org

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-compatible catalytic systems has enabled the Knoevenagel condensation to be performed in aqueous media. The use of ionic liquids in combination with water has been shown to be an effective strategy.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov In the synthesis of cyanoacrylic acid derivatives, microwave heating can significantly reduce reaction times from hours to minutes and often leads to improved yields. nih.gov For example, the synthesis of related Knoevenagel adducts has been achieved in 35 minutes with high yields using triethylamine as a catalyst under microwave irradiation.

Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. Solid-supported catalysts and magnetic nanocatalysts have been explored for the Knoevenagel condensation, allowing for easy separation and reuse of the catalyst, thereby reducing waste and cost.

The following table provides an overview of some green synthetic approaches for related cyanoacrylic acid derivatives.

| Green Approach | Catalyst | Solvent | Reaction Time | Yield (%) |

| Microwave-assisted | Triethylamine | NaCl solution / Ethanol | 35 min | 90-99 |

| Solvent-free | Triphenylphosphine | None | - | High |

| Aqueous Media | DABCO / Ionic Liquid | Water | 5-40 min | 83-99 |

| Heterogeneous Catalyst | ZnO | Solvent-free | 6 h | High |

Catalytic Processes in the Synthesis of this compound

The catalyst is a critical component in the synthesis of this compound, as it dictates the reaction rate, yield, and in some cases, the stereoselectivity. The Knoevenagel condensation is typically base-catalyzed, and a variety of catalytic systems have been developed.

Base-Catalyzed Mechanism: The classical mechanism for the base-catalyzed Knoevenagel condensation involves the following steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., cyanoacetic acid) to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy intermediate.

Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.

Ionic Liquid Catalysis: Ionic liquids can act as both the solvent and the catalyst. In the case of diisopropylethylammonium acetate (DIPEAc), the acetate anion acts as the base to deprotonate the active methylene compound, while the cation can help to activate the aldehyde. The plausible mechanism involves the acetate anion deprotonating the cyanoacetic acid to form a carbanion, which then attacks the 4-chlorobenzaldehyde. The subsequent steps of protonation and dehydration lead to the final product.

Phosphine (B1218219) Catalysis: Triphenylphosphine (TPP) has been shown to be an effective catalyst for the Knoevenagel condensation. The proposed mechanism for phosphine catalysis involves the initial formation of a phosphonium (B103445) ylide. The phosphine attacks the aldehyde, and subsequent reaction with the active methylene compound leads to the formation of the product and regeneration of the phosphine catalyst. This method is particularly noted for its high stereoselectivity towards the (E)-isomer. organic-chemistry.org

Heterogeneous Catalysis: The use of solid catalysts, such as mixed metal oxides (e.g., ZnO), offers the advantage of easy separation and recyclability. The mechanism on the surface of these catalysts is thought to involve both acidic and basic sites. The basic sites facilitate the deprotonation of the active methylene compound, while the acidic sites activate the carbonyl group of the aldehyde, promoting the condensation reaction.

Mechanistic Investigations of 3 4 Chlorophenyl 2 Cyanoacrylic Acid Reactivity

Reactivity Profiles of the Cyanoacrylic Moiety

The cyanoacrylic moiety is characterized by a carbon-carbon double bond that is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effects of both the cyano (-CN) and the carboxylic acid (-COOH) groups, which are in conjugation with the double bond. This electronic feature makes the β-carbon (the carbon attached to the phenyl ring) highly electrophilic.

The primary mode of reaction for the cyanoacrylic group is anionic polymerization, particularly in the presence of water or weak bases. pcbiochemres.com The polymerization is initiated by a nucleophile, such as a hydroxide (B78521) ion, attacking the electrophilic β-carbon of the C=C double bond. bris.ac.uk This initial attack breaks the double bond and forms a resonance-stabilized carbanion intermediate. pcbiochemres.com The newly formed anion can then attack another monomer, propagating a chain reaction that forms long, strong polymer chains. bris.ac.uk The reaction is typically terminated when the propagating anion reacts with an acidic proton or another quenching species. pcbiochemres.combris.ac.uk

Beyond polymerization, the electrophilic nature of the cyanoacrylic moiety is exploited in various addition and cycloaddition reactions. It readily reacts with binucleophiles, leading to the formation of diverse heterocyclic systems. For instance, the acid chloride derivative of 3-aryl-2-cyanoacrylic acids has been shown to react with a variety of 1,3- and 1,4-binucleophiles. ekb.eg These reactions typically proceed via an initial Michael addition of one nucleophilic center to the activated double bond, followed by an intramolecular cyclization-condensation involving the second nucleophilic center and the acid chloride group. ekb.eg

Table 1: Synthesis of Heterocycles from 3-Aryl-2-cyanoacryloyl Chlorides and Binucleophiles This table is based on reactions of various 3-aryl-2-cyanoacryloyl chlorides, which are derivatives of the title compound.

| Binucleophile | Resulting Heterocycle | Reference |

| Methylthiourea | Pyrimidinethione derivative | ekb.eg |

| Urea | 1,3,5-Oxadiazine derivative | ekb.eg |

| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine derivative | ekb.eg |

| 2-Aminophenol | Benzoxazepine derivative | ekb.eg |

| 2-Aminoaniline | Benzodiazepine (B76468) derivative | ekb.eg |

| 2-Aminothiophenol | Benzothiazepine derivative | ekb.eg |

| 2-Aminoethanol | 2-Oxazoline derivative | ekb.eg |

| Benzoylhydrazine | 1,3,4-Oxadiazole derivative | ekb.eg |

Transformations Involving the 4-Chlorophenyl Substituent

The 4-chlorophenyl group in 3-(4-chlorophenyl)-2-cyanoacrylic acid can also participate in various chemical transformations, although it is generally less reactive than the cyanoacrylic moiety. The chlorine atom, being a halogen, can be a site for nucleophilic aromatic substitution (SNAr) and a coupling partner in metal-catalyzed cross-coupling reactions.

SNAr reactions on the chlorophenyl ring typically require strong activation by electron-withdrawing groups in the ortho and/or para positions to the chlorine atom. In the title compound, the acrylic acid substituent is deactivating, making SNAr reactions challenging under standard conditions. However, in related systems, such as 4-chloro-3-nitrophenyltrichloromethylsulfone, the presence of a strongly activating nitro group facilitates SNAr with amines and hydrazine. researchgate.net

The carbon-chlorine bond can also be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. These reactions would allow for significant structural modification of the phenyl ring, though specific examples for the title compound are not extensively detailed in the literature.

Furthermore, the 4-chlorophenyl group has been explored as a protecting group for hydroxyl functions in carbohydrate chemistry. researchgate.net In this context, it is introduced via O-arylation and can be removed under specific conditions, demonstrating a transformation that involves the cleavage of the aryl-oxygen bond rather than a direct reaction at the chlorine atom. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of reactions involving this compound are centered on the electronic properties of its functional groups.

Reactions at the Cyanoacrylic Moiety: The reaction of the cyanoacrylic double bond with nucleophiles proceeds through a Michael-type addition . The mechanism involves the attack of a nucleophile on the electron-poor β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon, the cyano group, and the carboxyl group. In the synthesis of heterocycles, this intermediate is intramolecularly trapped. For example, in the reaction with 2-aminoaniline, the initial Michael adduct can undergo cyclization where an amide bond is formed, followed by dehydration to yield a benzodiazepine derivative. ekb.eg

Reactions at the 4-Chlorophenyl Substituent: For SNAr reactions, the established mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . This occurs in a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Kinetic studies on analogous systems, such as the reaction of substituted phenyl thionocarbonates with amines, have been used to elucidate reaction pathways. nih.gov Such studies often propose the formation of a zwitterionic tetrahedral intermediate (T+/-), which can then be deprotonated to an anionic intermediate (T-). nih.gov The rates of these reactions are highly dependent on the electronic nature of the substituents on the phenyl ring, with electron-withdrawing groups generally accelerating the reaction. nih.gov

Applications in Organic Synthesis as a Precursor or Reagent

This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its cyanoacrylic portion. chemicalbook.comchemicalbook.com It serves as a precursor for a wide array of more complex molecules, especially heterocyclic compounds.

Its most significant application is in multicomponent reactions for the synthesis of biologically active heterocycles. For example, it is a key starting material in the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. dundee.ac.uk These compounds have been investigated for their potential as kinase inhibitors and for their anticancer activity against glioblastoma cells. dundee.ac.uk

The conversion of the carboxylic acid to its more reactive acid chloride derivative significantly expands its synthetic utility. ekb.eg As detailed in section 3.1, 3-(4-chlorophenyl)-2-cyanoacryloyl chloride can be reacted with a vast range of binucleophiles to construct fused and non-fused heterocyclic systems, including pyrimidines, oxadiazoles, benzodiazepines, and benzothiazepines. ekb.eg These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science.

Furthermore, the molecule can be used in the synthesis of dihydrothiophene derivatives. The reaction of related 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone proceeds via a Michael addition followed by an intramolecular substitution to yield highly functionalized 2-amino-4,5-dihydrothiophenes, which are themselves useful synthetic intermediates. nih.gov

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl 2 Cyanoacrylic Acid Derivatives

Rational Design Principles for Novel Analogs

The design of novel analogs of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is primarily guided by the goal of enhancing their interaction with specific biological targets. A key principle involves modifying the electronic and steric properties of the molecule to optimize its binding affinity and efficacy. Researchers have focused on several strategies, including the substitution of the phenyl ring, modification of the acrylic acid moiety, and the introduction of various functional groups.

One of the prominent targets for derivatives of this scaffold is the family of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. nih.gov These transporters are often overexpressed in cancer cells and are crucial for their metabolism, making them attractive targets for anticancer drug development. nih.gov The rational design of inhibitors often involves creating analogs that can effectively block the lactate (B86563) transport channel of these proteins. This can be achieved by introducing substituents on the phenyl ring that can form favorable interactions with the amino acid residues lining the active site of the transporter.

Another important area of rational design has been the development of tubulin polymerization inhibitors. mdpi.com The core structure of this compound can be seen as a starting point for designing molecules that bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells. nih.gov Design principles in this context often focus on mimicking the key interactions of known tubulin inhibitors, such as combretastatin (B1194345) A-4.

Systematic Synthesis of Derivative Libraries

The exploration of the SAR of this compound has been facilitated by the systematic synthesis of derivative libraries. A common synthetic route to these compounds is the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) with a cyanoacetate (B8463686) derivative, followed by hydrolysis. This method allows for the facile introduction of a wide variety of substituents on the phenyl ring and modifications to the acrylic acid portion of the molecule.

Libraries of derivatives have been created by varying the substituents on the phenyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions of the phenyl ring can significantly impact the compound's biological activity. The synthesis of a series of (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives has been reported, where various substituted benzaldehydes were reacted with 2-cyanoacetamide. nih.gov

Furthermore, the carboxylic acid group can be converted to esters or amides to explore the impact of these modifications on activity and pharmacokinetic properties. The synthesis of novel 2-cyano-3-(naphthalene-1-yl) acryloyl amide analogues has been achieved by reacting 2-cyano-3-(naphthalen-1-yl)acryloyl chloride with various nitrogen nucleophiles. nih.gov While not directly derivatives of the 4-chlorophenyl scaffold, these studies provide a methodological basis for the synthesis of diverse amide libraries.

Correlation of Structural Modifications with Molecular Interaction Profiles

The biological evaluation of synthesized derivative libraries has allowed for the establishment of preliminary SARs. These studies typically involve in vitro assays to determine the compounds' potency against specific targets or their cytotoxic effects on cancer cell lines.

For derivatives targeting MCTs, the nature and position of the substituent on the phenyl ring are critical. For instance, in a series of related hydroxycinnamic acid derivatives, a hydroxyl group in the para position of the phenolic ring was found to be a critical structural element for synergistic anticancer activity when combined with other agents. mdpi.com This suggests that specific hydrogen bonding interactions are crucial for activity.

In the context of tubulin polymerization inhibitors, the substitution pattern on the phenyl ring plays a significant role in determining the potency. Studies on related 2-pyrazoline (B94618) derivatives, which also act as tubulin inhibitors, have shown that specific substitutions on the aryl rings can lead to remarkable cytotoxic activity against various cancer cell lines. nih.gov For example, molecular modeling studies of one potent compound revealed hydrogen-bonding and hydrophobic interactions with amino acids in the colchicine binding site of β-tubulin. nih.gov

The following interactive table summarizes the in vitro cytotoxicity data for a selection of 2-cyano-3-phenylacrylamide (B1607073) derivatives against different cancer cell lines, illustrating the impact of substitutions on the phenyl ring.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Cell Line | IC50 (µM) |

| 1a | H | H | H | H | H | HeLa | 25.3 |

| 1b | H | OCH3 | H | H | H | HeLa | 18.7 |

| 1c | H | H | OCH3 | H | H | HeLa | 22.1 |

| 1d | H | H | Cl | H | H | HeLa | 15.4 |

| 1e | H | H | NO2 | H | H | HeLa | 12.8 |

| 2a | H | H | H | H | H | MCF-7 | 30.1 |

| 2b | H | OCH3 | H | H | H | MCF-7 | 21.5 |

| 2c | H | H | OCH3 | H | H | MCF-7 | 28.4 |

| 2d | H | H | Cl | H | H | MCF-7 | 19.8 |

| 2e | H | H | NO2 | H | H | MCF-7 | 16.2 |

Data is illustrative and compiled from general findings on substituted 2-cyano-3-phenylacrylamide derivatives.

Computational Chemistry in the Prediction and Analysis of SAR

Computational chemistry plays a pivotal role in both predicting the biological activity of novel this compound derivatives and in analyzing the SAR of existing compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for the activity of related inhibitors. mdpi.comnih.gov These models can identify the key steric and electronic features of the molecules that are essential for their biological activity, thereby guiding the design of new, more potent analogs. mdpi.com

Molecular docking studies are used to predict the binding mode of these derivatives within the active site of their target proteins, such as tubulin or MCTs. researchgate.netnih.gov By visualizing these interactions, researchers can understand the structural basis for the observed SAR. For example, docking studies can reveal why a particular substituent at a specific position on the phenyl ring enhances or diminishes the binding affinity. nih.gov These computational insights are invaluable for the rational design of the next generation of inhibitors based on the this compound scaffold.

Theoretical and Computational Studies of 3 4 Chlorophenyl 2 Cyanoacrylic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. These studies provide a microscopic understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Research on the protonated form of the molecule, also known as α-cyano-4-chlorocinnamic acid (Cl-CCA), has utilized DFT calculations with the B3LYP method and a 6-311G** basis set to investigate its electron density distribution. nih.gov This analysis was crucial in understanding its lower proton affinity (calculated to be 832 kJ/mol) compared to similar compounds, a key factor in its application as a matrix in mass spectrometry. nih.gov The strong electron-withdrawing nature of the chloro substituent significantly influences the charge delocalization within the molecule. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For cinnamic acid derivatives, the HOMO is typically distributed over the cinnamoyl system, while the LUMO is located on the acrylic acid moiety.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for predicting how the molecule will interact in a chemical reaction.

Table 1: Global Reactivity Descriptors Derived from Conceptual DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the carboxyl and cyano groups, respectively, indicating these as likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.

Molecular Dynamics Simulations of Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, its interactions with solvent molecules, and its stability in different environments.

While specific MD studies focusing solely on this molecule are not extensively documented in the literature, the methodology is widely applied to similar cinnamic acid derivatives to understand their dynamic behavior. nih.govnih.gov A typical MD simulation would involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion, providing a detailed view of the molecule's dynamic nature.

Key insights from such simulations would include:

Conformational Analysis: The molecule is not rigid and possesses several rotatable bonds, particularly around the acrylic acid backbone and its connection to the phenyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations. Studies on similar cinnamic acid derivatives have shown that planar conformations are often favored due to the stabilizing effects of π-electron delocalization. uc.pt

Solvent Interactions: The simulations would reveal how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and cyano groups. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell.

Stability of Complexes: When studying the interaction of this compound with a biological target, MD simulations are often performed on the docked complex. These simulations assess the stability of the binding pose predicted by docking. Root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time (e.g., 10 to 100 nanoseconds) to ensure the complex remains stable. nih.govnih.gov

In Silico Modeling of Molecular Recognition Events with Biomolecules

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule like this compound might bind to a biological macromolecule, such as a protein receptor or enzyme. This compound and its derivatives are recognized as inhibitors of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism, making them an important therapeutic target. nih.govnih.gov

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of an MCT, such as MCT1. The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field to estimate the binding affinity (ΔGbinding).

A successful docking study would reveal key molecular recognition events:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Histidine, Asparagine) in the binding site. The nitrogen of the cyano group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 4-chlorophenyl ring would likely engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues (e.g., Phenylalanine, Tyrosine, Leucine) within the active site.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These predicted interactions are crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Table 2: Plausible Molecular Interactions in the Binding of this compound to a Target Protein

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arg, Lys, His, Asn, Gln |

| 4-Chlorophenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

| Chlorine Atom (-Cl) | Halogen Bonding, Hydrophobic | Backbone Carbonyls, Ser, Thr |

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. DFT and Time-Dependent DFT (TD-DFT) are the primary tools for predicting vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) vibrational frequencies of this compound. These calculated frequencies, when appropriately scaled to account for systematic errors in the computational method, can be compared with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule's functional groups. nih.gov

Table 3: Predicted Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | ~3300 - 2500 (broad) |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Cyano C≡N | Stretching | ~2230 - 2210 |

| Carbonyl C=O | Stretching | ~1720 - 1680 |

| Alkene C=C | Stretching | ~1640 - 1620 |

| Aromatic C=C | Ring Stretching | ~1600, ~1500 |

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are valuable for interpreting complex experimental NMR spectra and confirming the molecular structure. Experimental data for similar 3-(4-chlorophenyl)acrylate derivatives show characteristic signals that theoretical calculations would aim to reproduce. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~165 - 170 |

| Aromatic (C-Cl) | ~135 - 140 |

| Aromatic (C-H) | ~128 - 132 |

| Alkene (C-Ph) | ~140 - 145 |

| Alkene (C-CN) | ~100 - 110 |

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com For a conjugated system like this compound, the calculations would likely predict strong π → π* transitions responsible for its absorption in the UV region. The predicted wavelength of maximum absorption (λmax) can be compared with experimental data, providing insights into the electronic structure of the molecule.

Biochemical and Molecular Mechanism Studies of 3 4 Chlorophenyl 2 Cyanoacrylic Acid in Vitro

Molecular Interactions with Enzymes and Receptors (e.g., binding kinetics, inhibition mechanisms in vitro)

The primary molecular target identified for the α-cyanocinnamate class of compounds, to which 3-(4-Chlorophenyl)-2-cyanoacrylic acid belongs, is the mitochondrial pyruvate (B1213749) carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

While specific binding kinetics for this compound are not extensively documented in publicly available literature, studies on closely related α-cyanocinnamate derivatives, such as UK-5099, provide insight into the likely mechanism of action. These inhibitors are known to bind to the MPC, physically obstructing the channel and preventing pyruvate translocation. The inhibition by these compounds is often potent, with binding affinities for some derivatives reported in the nanomolar range for the mammalian MPC. For instance, the well-studied MPC inhibitor UK-5099 has a reported Ki value of approximately 50 nM in isolated mitochondria. It is hypothesized that this compound acts via a similar mechanism, though its specific affinity and inhibition constants (IC50) for the human MPC complex have yet to be fully characterized.

| Compound Class | Target | General Inhibition Mechanism | Illustrative Ki (for UK-5099) |

| α-cyanocinnamates | Mitochondrial Pyruvate Carrier (MPC) | Competitive inhibition of pyruvate transport | ~50 nM |

Modulation of Cellular Pathways in Isolated Systems (e.g., cell-free assays, organelle studies in vitro)

In isolated mitochondria and cell-based assays, the inhibition of the MPC by α-cyanocinnamate derivatives instigates a significant shift in cellular metabolic pathways. By blocking the primary route for pyruvate to enter the mitochondria, these inhibitors effectively uncouple glycolysis from the TCA cycle.

In vitro studies using isolated mitochondria have demonstrated that application of MPC inhibitors leads to a marked decrease in pyruvate-driven respiration. This is a direct consequence of the mitochondrial matrix being deprived of its key substrate for the pyruvate dehydrogenase complex, which generates acetyl-CoA to fuel the TCA cycle.

In cell-free assays and studies on cultured cells, this blockade results in an accumulation of cytosolic pyruvate. To maintain redox balance and continue ATP production through glycolysis, cells compensate by increasing the conversion of pyruvate to lactate (B86563) via the enzyme lactate dehydrogenase (LDH). This metabolic reprogramming, often referred to as a shift to aerobic glycolysis, is a hallmark of MPC inhibition. Consequently, in vitro exposure of cells to MPC inhibitors typically results in increased glucose consumption and significantly elevated lactate secretion into the culture medium.

| In Vitro System | Effect of MPC Inhibition | Observed Outcome |

| Isolated Mitochondria | Blockade of pyruvate import | Decreased pyruvate-dependent oxygen consumption |

| Cultured Cells | Uncoupling of glycolysis from TCA cycle | Increased lactate production and secretion |

Investigations into Ligand-Biomolecule Complex Formation (e.g., co-crystallization studies, spectroscopic binding assays in vitro)

Beyond its role as a metabolic inhibitor, this compound has been extensively studied for its ability to form complexes with biomolecules, specifically in the context of analytical chemistry. It is recognized as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a technique used to analyze large biomolecules like peptides and proteins. nih.govnih.gov

In this application, the compound is co-crystallized with the analyte (e.g., a peptide mixture). The properties of this compound are crucial for this process. Its ability to form uniform, compact crystals allows for the effective incorporation of peptide analytes. nih.gov The carboxylic acid group is hypothesized to be critical for this incorporation by forming ion pairs with positively charged functional groups on the peptides. nih.gov

During the MALDI process, the matrix absorbs the energy from the laser and facilitates the "soft" ionization of the embedded analyte molecules, allowing them to be analyzed by the mass spectrometer. The chloro-substituent on the phenyl ring is thought to lower the proton affinity of the matrix, which enhances the proton transfer to the analyte peptides, leading to a significant increase in ionization efficiency and signal intensity compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA). nih.govnih.gov This results in improved sensitivity and more comprehensive analysis of complex peptide mixtures. nih.gov

| Matrix Compound | Application | Key Feature | Advantage in Biomolecule Complex Formation |

| This compound | MALDI Mass Spectrometry | Lower proton affinity, uniform crystal formation | Enhanced ionization of peptides, increased sensitivity |

Impact on Biochemical Processes at the Molecular Level (e.g., metabolic regulation, protein-protein interactions in vitro)

The primary impact of this compound at the molecular level, inferred from studies of its compound class, is the acute regulation of central carbon metabolism. By inhibiting the MPC, it directly reduces the substrate pool for the TCA cycle and, subsequently, the electron transport chain. This forces a cascade of metabolic adjustments.

At the molecular level, the reduced entry of pyruvate into mitochondria decreases the rate of its conversion to acetyl-CoA. This leads to a decreased flux through the TCA cycle, resulting in lower production of the reducing equivalents NADH and FADH2. Consequently, the rate of oxidative phosphorylation and mitochondrial ATP synthesis is diminished.

The accumulation of pyruvate in the cytoplasm enhances its conversion to lactate. This process regenerates NAD+ from NADH, which is essential for maintaining a high rate of glycolysis. Therefore, the compound effectively shifts the burden of ATP production from mitochondrial respiration to glycolysis. While direct studies on the effect of this compound on protein-protein interactions are scarce, its action on the MPC—a complex of at least two protein subunits (MPC1 and MPC2)—is fundamentally an interaction with a protein complex.

Advanced Analytical Applications and Characterization Techniques

High-Resolution Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques provide a definitive confirmation of the compound's structure. While standard one-dimensional ¹H and ¹³C NMR spectra offer primary data on the number and types of protons and carbons, more sophisticated 2D NMR experiments are used for complete assignment. For instance, techniques like Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the chlorophenyl ring, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish direct and long-range correlations between protons and carbons. This allows for precise mapping of the molecule's intricate structure, including the connectivity of the cyano and acrylic acid moieties to the chlorophenyl ring.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of the molecule with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This allows for the calculation of a precise molecular formula (C₁₀H₆ClNO₂) and helps distinguish it from other compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule. Characteristic vibrational frequencies would confirm the presence of the carboxylic acid O-H and C=O stretches, the C≡N stretch of the cyano group, the C=C stretch of the alkene, and vibrations associated with the chlorinated aromatic ring.

Interactive Table 1: Spectroscopic Data for 3-(4-Chlorophenyl)-2-cyanoacrylic acid Characterization

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons on the chlorophenyl ring, vinyl proton. |

| ¹³C NMR | Carbon skeleton framework | Signals for carboxylic acid, alkene, cyano, and aromatic carbons. nih.gov |

| HRMS | Precise mass and elemental composition | Accurate m/z value corresponding to the molecular formula C₁₀H₆ClNO₂. |

| FT-IR | Functional group identification | Characteristic absorptions for O-H (acid), C=O (acid), C≡N (nitrile), C=C (alkene). |

Chromatographic and Electrophoretic Separation Techniques for Purity and Isomer Analysis

Assessing the purity of this compound and separating potential isomers are critical for its application in research and synthesis. Chromatographic and electrophoretic methods are the primary tools for these analyses.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the target compound from any unreacted starting materials, byproducts, or degradation products. The mobile phase would typically consist of a mixture of an aqueous buffer (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). UV detection would be suitable due to the aromatic ring and conjugated system, which absorb UV light strongly.

Isomer Analysis: The double bond in the acrylic acid moiety allows for the existence of (E) and (Z) geometric isomers. HPLC methods can be optimized to separate these isomers, which may exhibit different retention times due to subtle differences in their polarity and three-dimensional shape.

Capillary Electrophoresis (CE): CE offers an alternative high-resolution separation technique. Based on the differential migration of ions in an electric field, CE can effectively separate the ionized form of this compound from impurities. This method provides high efficiency and requires minimal sample and solvent volumes.

Interactive Table 2: Separation Techniques for this compound

| Technique | Principle | Primary Application |

|---|---|---|

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity assessment, quantification, and separation of isomers. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in an applied electric field. | High-resolution purity analysis and separation of charged species. |

Role as a Matrix in Mass Spectrometry

One of the most significant applications of this compound is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. mdpi.com As a derivative of cinnamic acid, it belongs to a class of compounds known as classical organic matrices. mdpi.comnih.gov

In MALDI-MS, the matrix plays a crucial role by co-crystallizing with the analyte of interest. The matrix material is selected for its ability to strongly absorb laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser), which leads to the desorption and soft ionization of the analyte molecules with minimal fragmentation. nih.gov This makes MALDI an ideal technique for analyzing large and fragile biomolecules.

MALDI-Imaging Mass Spectrometry (IMS) of Lipids: this compound and related cinnamic acid derivatives are particularly effective for the analysis of lipids. mdpi.comnih.gov The field of lipidomics has increasingly utilized MALDI-MS for its ability to analyze a broad range of lipid classes. mdpi.com A key advantage of MALDI is its application in Imaging Mass Spectrometry (IMS), a technique that allows for the spatially-resolved determination of molecules directly in biological tissue sections. mdpi.comresearchgate.net By coating a tissue slice with a matrix like this compound, researchers can generate detailed maps showing the distribution of specific lipids, providing valuable insights into biological processes and disease states.

Interactive Table 3: Application in MALDI Mass Spectrometry

| Application | Function of Compound | Analytes of Interest | Key Benefit |

|---|---|---|---|

| MALDI-MS | Energy-absorbing matrix | Lipids, Peptides, Nucleic Acids chemicalbook.com | Soft ionization with minimal fragmentation. nih.gov |

| MALDI-IMS | Matrix for tissue coating | Spatially distributed lipids in biological tissues | Provides molecular maps of analyte distribution. mdpi.com |

Development of Novel Analytical Protocols for Detection and Quantification in Research Matrices

While often used as a tool in analysis, this compound could also become the target analyte in various research contexts. The development of novel analytical protocols would be necessary for its detection and quantification in complex research matrices, such as environmental samples or biological fluids, should the need arise to study its stability, degradation, or metabolic fate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method could be developed using LC-MS/MS. This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. A specific precursor-to-product ion transition would be monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and allowing for quantification at very low levels (ng/mL or pg/mL). nih.gov

Molecularly Imprinted Polymers (MIPs): For selective extraction from complex samples, MIPs could be synthesized. These are custom-made polymers with cavities designed to specifically bind a target molecule. An MIP-based solid-phase extraction (SPE) protocol would enable the selective isolation and pre-concentration of this compound from a complex matrix prior to analysis by HPLC or LC-MS/MS, enhancing the reliability and sensitivity of the assay. nih.gov

Interactive Table 4: Hypothetical Analytical Protocol for Quantification

| Step | Technique | Purpose |

|---|---|---|

| 1. Sample Preparation | Solid-Phase Extraction (SPE) using MIPs | Selective extraction and concentration from the matrix. nih.gov |

| 2. Separation | Reversed-Phase HPLC | Chromatographic separation from co-extracted compounds. |

| 3. Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection using specific ion transitions. nih.gov |

Emerging Research Frontiers and Interdisciplinary Applications

Integration into Materials Science and Engineering (e.g., polymer science, optoelectronic materials)

The integration of 3-(4-Chlorophenyl)-2-cyanoacrylic acid into materials science, particularly in polymer science, represents a promising avenue of research. The core of this potential lies in the well-established reactivity of the cyanoacrylate group, which readily undergoes polymerization.

Cyanoacrylate monomers are known for their ability to polymerize rapidly via an anionic mechanism, often initiated by weak bases like moisture. pcbiochemres.comacs.org This process leads to the formation of long, strong polymer chains, which are the basis for the widely used cyanoacrylate adhesives. pcbiochemres.com It is conceivable that this compound could serve as a monomer to produce novel polymers with unique properties conferred by the 4-chlorophenyl group. The presence of the chlorine atom could influence the polymer's refractive index, thermal stability, and mechanical properties.

The polymerization of cyanoacrylates can proceed through different mechanisms, including anionic, zwitterionic, and radical polymerization. mdpi.com While anionic polymerization is the most common for adhesive applications, radical polymerization offers a synthetically more versatile route, although it often requires acidic conditions to prevent the dominant anionic pathway. mdpi.com The synthesis of poly(alkyl cyanoacrylates) has been explored for various applications, including biodegradable polymers for drug delivery. scispace.com This suggests that polymers derived from this compound could also have biomedical applications.

The potential for creating copolymers is another exciting frontier. For instance, the spontaneous copolymerization of electron-deficient cyanoacrylates with electron-rich vinyl monomers can occur without an external initiator. mdpi.com This opens up possibilities for designing a wide range of copolymers with tailored properties by reacting this compound with other monomers.

While the optoelectronic properties of this compound and its polymers have not been specifically reported, related compounds with extended conjugation and donor-acceptor structures are often investigated for such applications. The combination of the phenyl ring, the acrylic acid backbone, and the cyano group could potentially lead to interesting photophysical properties. Further research into the synthesis and characterization of polymers and copolymers of this compound is needed to fully realize its potential in materials science.

Catalytic Roles and Applications in Reaction Engineering

The exploration of this compound and its derivatives in catalytic applications and reaction engineering is an emerging field. While the compound itself is not typically a catalyst, its structure makes it a valuable substrate and building block in various catalytic reactions.

One area of interest is in asymmetric catalysis, where chiral catalysts are used to produce enantiomerically pure compounds. A study on the asymmetric bioreduction of β-cyanoacrylic acids catalyzed by ene-reductases demonstrated that the cyano group acts as an effective activating group for the bioreduction process. researchgate.net This suggests that this compound could be a suitable substrate for similar enzymatic or chemo-catalytic reductions to produce chiral molecules. The resulting products could be valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the cyano group in acrylic acid derivatives can be a key functional group in various chemical transformations. Catalytic asymmetric cyanation reactions are a powerful tool for constructing stereogenic centers. researchgate.net While this typically involves the addition of a cyanide source to a prochiral substrate, the cyano group already present in this compound can direct or participate in subsequent catalytic transformations.

The field of reaction engineering could benefit from the use of cyanoacrylic acid derivatives in developing more efficient and selective chemical processes. For example, the hydrolysis of phenyl esters of α-furoic acid has been studied to understand catalytic activity in ester hydrolysis. researchgate.net Understanding the reactivity of the acrylic acid moiety in this compound under various catalytic conditions is crucial for its application in larger-scale chemical synthesis.

The following table summarizes the key aspects of related compounds in catalytic applications, highlighting the potential for this compound.

| Catalytic Application | Related Compound Class | Potential Role of this compound |

| Asymmetric Bioreduction | β-Cyanoacrylic acids | Substrate for producing chiral compounds |

| Asymmetric Cyanation | Prochiral unsaturated compounds | Precursor for further stereoselective transformations |

| Ester Hydrolysis Studies | Phenyl esters of α-furoic acid | Model compound to study reaction kinetics and mechanisms |

Supramolecular Assemblies and Self-Organizing Systems

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of nanotechnology and materials science. While direct studies on the supramolecular behavior of this compound are limited, research on related acrylic acid derivatives provides a strong indication of its potential in this area.

The formation of cocrystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions, is a key strategy in crystal engineering. nih.gov The carboxylic acid group in this compound is a prime functional group for forming hydrogen bonds, which are fundamental to the construction of supramolecular architectures. It can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable patterns with other molecules.

A study on the supramolecular photocycloaddition of 3-(aryl)acrylic acids, mediated by cavitands, highlights how these molecules can be pre-organized to undergo specific photochemical reactions. nih.gov The stereo- and regioselectivity of the resulting cyclobutane (B1203170) products serve as a probe for the weak interactions that govern the self-assembly process. nih.gov It is plausible that this compound could participate in similar host-guest chemistry, with the 4-chlorophenyl group potentially influencing the packing and reactivity through halogen bonding or π-π stacking interactions.

The principles of crystal engineering have been successfully applied to improve the physicochemical properties of active pharmaceutical ingredients (APIs) by forming cocrystals. nih.gov Given the biological interest in cyanoacrylate derivatives, exploring the cocrystallization of this compound with other pharmaceutically relevant molecules could be a fruitful area of research.

The following table outlines the key intermolecular interactions that could drive the self-assembly of this compound, based on its functional groups.

| Functional Group | Potential Intermolecular Interactions |

| Carboxylic Acid | Hydrogen bonding (dimer formation, catemer formation) |

| Phenyl Ring | π-π stacking |

| Chlorine Atom | Halogen bonding |

| Cyano Group | Dipole-dipole interactions, weak hydrogen bonding |

Development of this compound as a Chemical Probe or Tool for Biological Research (mechanistic studies in vitro)

The development of small molecules as chemical probes to investigate biological processes is a vital aspect of chemical biology. While this compound itself has not been extensively studied in this context, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold for the design of new chemical probes.

Cyanoacrylate-based adhesives have found applications in the medical and dental fields, and their biocompatibility has been a subject of investigation. nih.gov Some cyanoacrylates also possess inherent antimicrobial properties. nih.gov This raises the possibility that this compound or its derivatives could be explored for their antimicrobial activity and used as tools to study microbial processes.

Furthermore, a study on polyhydroxylated phenylacrylic acid derivatives revealed their potential as anti-tumor agents. nih.gov Several of these compounds, which share the phenylacrylic acid core with this compound, were found to be substrates for the enzyme tyrosinase and exhibited cytotoxicity against cancer cell lines. nih.gov This suggests that this compound could be investigated for similar anticancer properties and potentially be developed into a probe for studying cancer cell biology.

The following table presents in vitro activity data for a related polyhydroxylated phenylacrylic acid derivative, highlighting the potential for biological activity in this class of compounds.

| Compound | Cell Line | IC50 (µM) |

| α-cyano-beta-(3,4,5-trihydroxyphenyl)acrylic acid (THPPA) | L1210 | 54-190 |

| α-cyano-beta-(3,4,5-trihydroxyphenyl)acrylic acid (THPPA) | SK-MEL-28 | 54-950 |

| α-cyano-beta-(3,4,5-trihydroxyphenyl)acrylic acid (THPPA) | SK-MEL-30-3 | 54-190 |

| Data extracted from a study on polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. nih.gov |

The development of such compounds as chemical probes would involve detailed in vitro mechanistic studies to identify their molecular targets and pathways of action. This could include enzyme inhibition assays, cell viability studies, and other biochemical and cell-based assays to elucidate their mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.